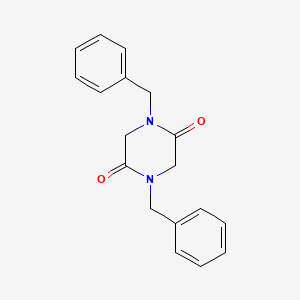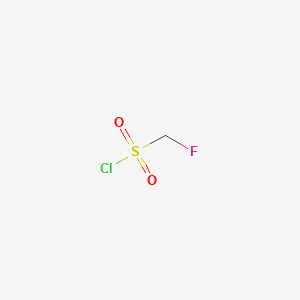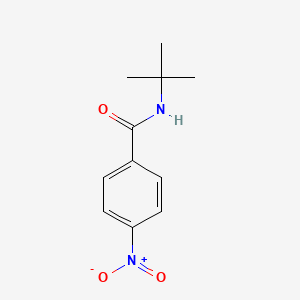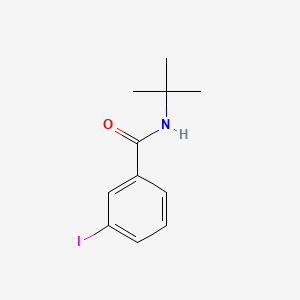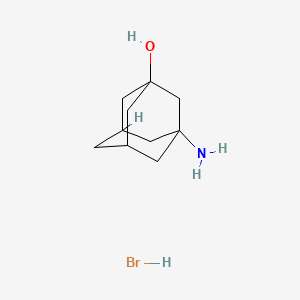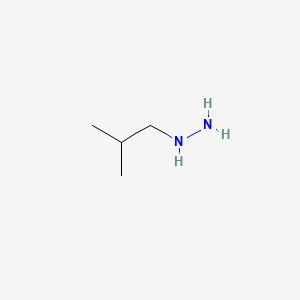![molecular formula C15H30O3 B3052639 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 43047-93-4](/img/structure/B3052639.png)
1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-
Übersicht
Beschreibung
“1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-” is a chemical compound with the molecular formula C15H30O3 . It has an average mass of 258.397 Da and a monoisotopic mass of 258.219482 Da .
Molecular Structure Analysis
The molecular structure of “1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-” consists of 15 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in databases like ChemSpider .Wissenschaftliche Forschungsanwendungen
Interface Behavior Study
- Research Insight : The behavior of partially fluorinated alcohols like 10-(perfluorohexyl)-decanol, an analog of hexadecanol and relevant to 1-Decanol derivatives, at the air-water interface has been studied. These studies on fluorinated alcohols offer insights into intermolecular interactions and phase transitions at varying temperatures and subphases, including water and urea (Lehmler & Bummer, 2002).
Cyclization of Oxonium Ions
- Research Insight : A Prins-type cyclization process involving oxonium ions, a key aspect in the synthesis of tetrahydro-2H-pyrans, has been explored. This research extends to the synthesis of complex molecules, including various tetrahydro-2H-pyran and tetrahydrofuran derivatives, which are foundational to understanding 1-Decanol related compounds (Fráter, Müller, & Kraft, 2004).
Antioxidant Activity of Pyran Derivatives
- Research Insight : Novel pyrano[4,3-b]chromen-1-ones, related to 1-Decanol derivatives, show significant antioxidant activities, as demonstrated in a study using DPPH scavenging assays. The activity varies depending on the nature and number of substituents, highlighting the potential for therapeutic applications of these compounds (Saher et al., 2018).
Synthesis of Macrocyclic Moieties
- Research Insight : The synthesis of specific ethyl and methyl esters, which are key building blocks for constructing macrocyclic moieties in cytochalasins, was achieved using (+)-(R)-pulegone as a starting material. This study contributes to the understanding of complex molecule synthesis related to 1-Decanol derivatives (Wallach et al., 1984).
Solubility Determination in Fatty Alcohols
- Research Insight : Research on the solubility of d-glucose (related in structure to 1-Decanol derivatives) in various fatty alcohols, including 1-decanol, provides valuable data for understanding solute-solvent interactions at different temperatures. This study is crucial for industrial applications, such as in pharmaceuticals and food technology (Zhang, Guo, & Ji, 2014).
Gas-Phase Pyrolysis Kinetics
- Research Insight : The study of gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers offers insights into the thermal stability and reaction mechanisms of compounds structurally similar to 1-Decanol derivatives. This is significant for applications in materials science and chemical engineering (Álvarez-Aular et al., 2018).
Tyrosinase Inhibition for Cosmetic Applications
- Research Insight : 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol, structurally related to 1-Decanol, has been identified as an effective tyrosinase inhibitor, suggesting its potential use in cosmetic products for skin lightening (Chen Ying-qi, 2010).
Eigenschaften
IUPAC Name |
10-(oxan-2-yloxy)decan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c16-12-8-5-3-1-2-4-6-9-13-17-15-11-7-10-14-18-15/h15-16H,1-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOXHEVKDJNMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339821 | |
| Record name | 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
CAS RN |
43047-93-4 | |
| Record name | 1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



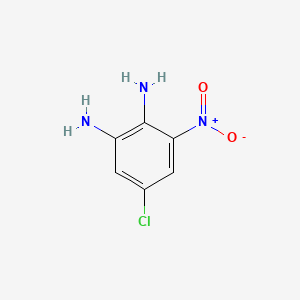
![2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane](/img/structure/B3052562.png)
![2-[6-(Bis(2-hydroxyethyl)amino)hexyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3052564.png)
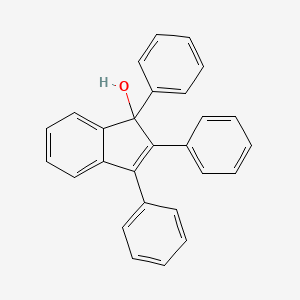
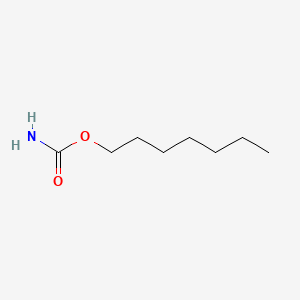
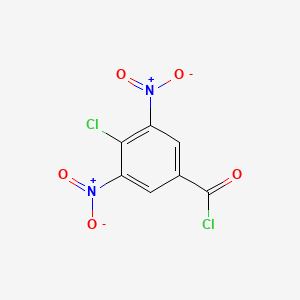
![4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid](/img/structure/B3052569.png)
![(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid](/img/structure/B3052570.png)
